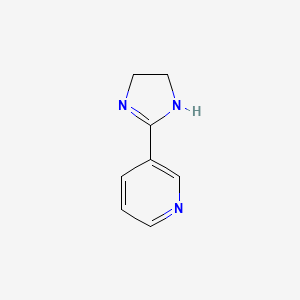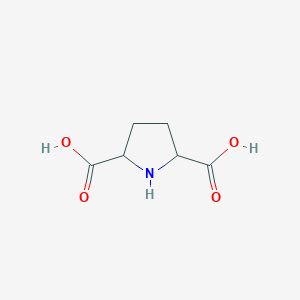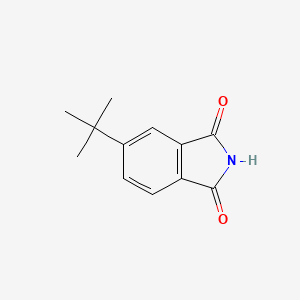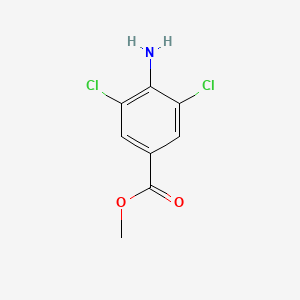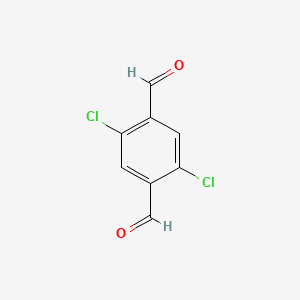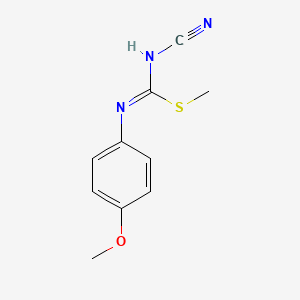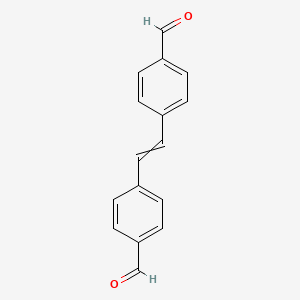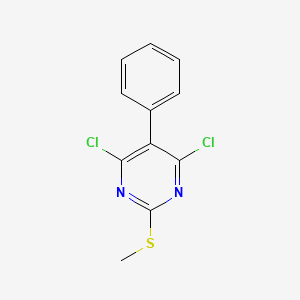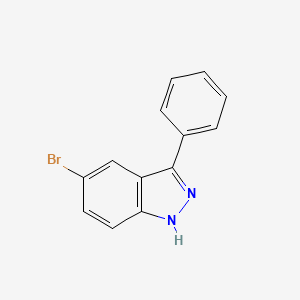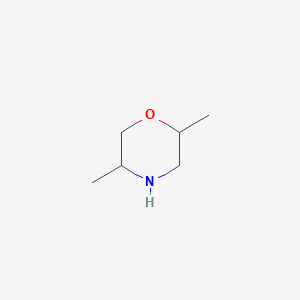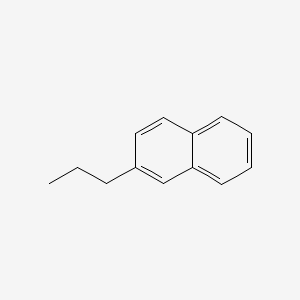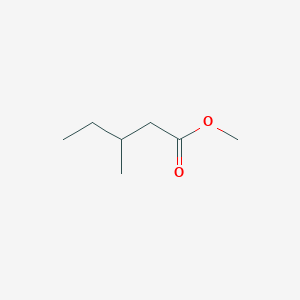
Ytterbium nitride
Overview
Description
Ytterbium nitride is a binary inorganic compound composed of ytterbium and nitrogen, with the chemical formula YbN. This compound typically appears as a black powder and is notable for its high melting point. This compound is part of the rare-earth nitrides family and exhibits unique electronic and magnetic properties .
Mechanism of Action
Target of Action
Ytterbium nitride (YbN) is a binary inorganic compound of ytterbium and nitrogen . It’s primarily used in the fields of electronics and optics . It’s also used as an additive for special alloys, ceramic materials, and semiconductors . Therefore, its primary targets are these materials where it contributes to their properties and functionalities.
Mode of Action
It’s known that ybn can be prepared from the reaction of ytterbium hydride and ammonia at 800°c . This reaction results in the formation of YbN and hydrogen . The interaction of YbN with its targets likely involves physical processes such as doping or alloying, which can alter the properties of the target materials.
Biochemical Pathways
It’s worth noting that ytterbium, one of the components of ybn, has been studied for its superconductivity under high pressure . This suggests that YbN could potentially influence electronic pathways in certain high-pressure environments.
Result of Action
The primary result of YbN’s action is the alteration of the physical and chemical properties of the materials it’s added to. For example, it can enhance the optical and electronic properties of certain materials . In the context of superconductivity, ytterbium has been found to exhibit superior superconductivity under high pressure .
Action Environment
The action of YbN is influenced by environmental factors such as temperature and pressure. For instance, the synthesis of YbN involves a reaction at 800°C . Additionally, the superconductivity of ytterbium, a component of YbN, has been observed under high pressure . Therefore, both temperature and pressure are key environmental factors that influence the action, efficacy, and stability of YbN.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ytterbium nitride can be synthesized through several methods:
Reaction of Ytterbium Hydride and Ammonia: This method involves reacting ytterbium hydride (YbH2) with ammonia (NH3) at a temperature of approximately 800°C. The reaction proceeds as follows: [ 2YbH2 + 2NH3 \rightarrow 2YbN + 5H2 ]
Direct Reaction of Ytterbium and Nitrogen: Another method involves the direct reaction of ytterbium metal with nitrogen gas (N2) in the presence of hydrogen under pressure at temperatures ranging from 500°C to 600°C. The reaction is represented as: [ 2Yb + N2 \rightarrow 2YbN ]
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes mentioned above, with careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Ytterbium nitride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ytterbium oxide (Yb2O3) when exposed to oxygen at elevated temperatures.
Reduction: It can be reduced back to ytterbium metal under specific conditions.
Substitution: this compound can participate in substitution reactions with other nitrides or halides.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or air at high temperatures.
Reduction: Often requires a reducing agent such as hydrogen gas or a metal like zinc.
Substitution: Involves reacting this compound with other reactive nitrides or halides under controlled conditions.
Major Products:
Oxidation: Ytterbium oxide (Yb2O3)
Reduction: Ytterbium metal (Yb)
Substitution: Various substituted nitrides or halides depending on the reactants used
Scientific Research Applications
Ytterbium nitride has a wide range of applications in scientific research:
Electronics and Optics: Due to its unique electronic properties, this compound is used in the development of electronic and optical devices.
Thermoelectric Materials: this compound exhibits high thermoelectric power factors, making it suitable for thermoelectric applications.
Spintronics: Its magnetic properties are exploited in spintronic devices, which utilize the spin of electrons for information processing.
Biomedical Applications: Ytterbium-doped bioactive glasses are used in drug delivery systems and bone regeneration due to their biocompatibility and non-toxic nature
Comparison with Similar Compounds
- Europium Nitride (EuN)
- Samarium Nitride (SmN)
- Gadolinium Nitride (GdN)
- Terbium Nitride (TbN)
Comparison:
- Electronic Properties: Ytterbium nitride is unique in its combination of high thermoelectric power factor and infrared plasmon polaritons, which are not commonly observed in other rare-earth nitrides.
- Magnetic Properties: Unlike most rare-earth nitrides that exhibit ferromagnetic properties, this compound shows antiferromagnetic ground states, making it distinct in its magnetic behavior.
- Applications: While other rare-earth nitrides are also used in spintronics and thermoelectric applications, this compound’s unique combination of properties makes it particularly suitable for advanced electronic and optical devices .
This compound stands out among rare-earth nitrides due to its unique electronic, magnetic, and thermoelectric properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
azanylidyneytterbium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/N.Yb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWMYKCPNRBIDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[Yb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NYb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313778 | |
| Record name | Ytterbium nitride (YbN) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24600-77-9 | |
| Record name | Ytterbium nitride (YbN) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24600-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ytterbium nitride (YbN) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024600779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ytterbium nitride (YbN) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ytterbium nitride (YbN) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ytterbium nitride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.117 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the unique properties of Ytterbium nitride compared to other rare-earth nitrides?
A1: Unlike most rare-earth nitrides (RENs) which exhibit ferromagnetic behavior, this compound demonstrates antiferromagnetic ground states []. This makes it particularly interesting for spintronic device applications. Additionally, this compound exhibits both high thermoelectric power factor and short-wavelength infrared plasmon polaritons, making it a promising material for thermoelectric and plasmonic devices [].
Q2: How does pressure affect the structural stability of this compound?
A2: YbN, stable in the NaCl (B1) structure at ambient conditions, undergoes pressure-induced phase transitions [, ]. It transforms to a body-centered tetragonal (BCT) phase at high pressure [] and to a Pm-3m (B2) phase at even higher pressures []. These phase transitions are accompanied by volume collapses and changes in electronic properties, highlighting the material's sensitivity to pressure.
Q3: What are the primary applications of this compound being researched based on its properties?
A3: this compound's unique combination of properties makes it suitable for various applications. Its high thermoelectric power factor and infrared plasmon polaritons make it attractive for thermoelectric and plasmonic devices []. Furthermore, its antiferromagnetic nature makes it a potential candidate for spintronic devices [].
Q4: What are the main challenges in synthesizing high-quality this compound?
A4: Synthesizing pure and crystalline this compound can be challenging. One study successfully synthesized pure this compound crystals under high pressure (2000 bar) and temperature (1600°C) [], highlighting the need for specialized techniques to achieve high-quality material for research and applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


